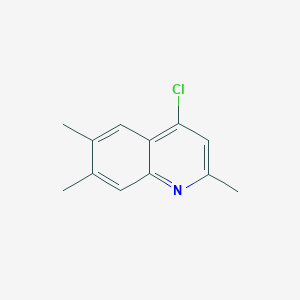
4-Chloro-2,6,7-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6,7-trimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClN It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6,7-trimethylquinoline typically involves the chlorination of 2,6,7-trimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2,6,7-trimethylquinoline is treated with POCl3, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6,7-trimethylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids or aldehydes.
Reduction: Products include dechlorinated quinolines or modified quinoline rings.
Aplicaciones Científicas De Investigación
4-Chloro-2,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6,7-trimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
Uniqueness
4-Chloro-2,6,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of chlorine and methyl groups can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the chlorine atom can significantly influence the compound’s ability to undergo nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
4-chloro-2,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3 |
Clave InChI |
ICCLCOPVFLPOOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C=C1C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


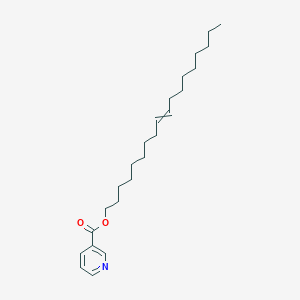
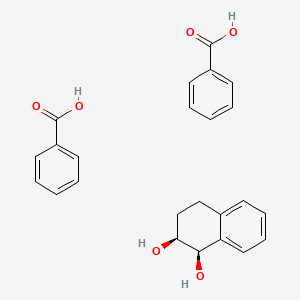


![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)

![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
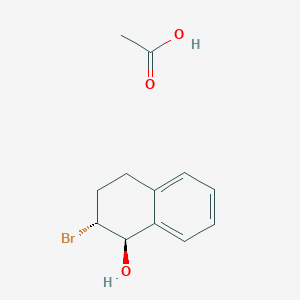
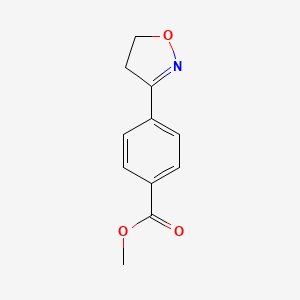

![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
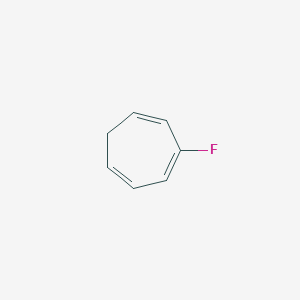
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
